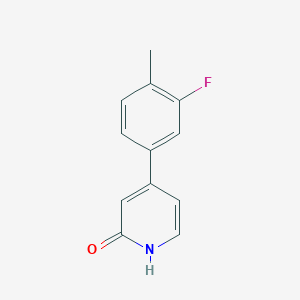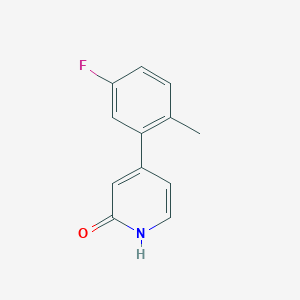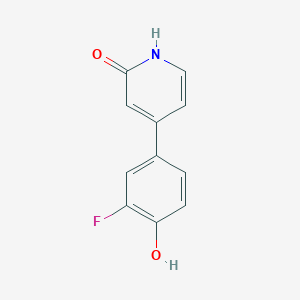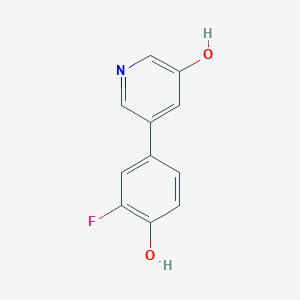
5-(3-Fluoro-5-hydroxyphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluoro-5-hydroxyphenyl)-2-hydroxypyridine, 95% (hereafter referred to as 5-FPHP) is a compound of interest to both scientists and industry professionals. It is a novel compound with potential applications in the pharmaceutical and biotechnology industries. 5-FPHP has demonstrated interesting properties in both laboratory experiments and in vivo studies.
科学的研究の応用
5-FPHP has been studied for its potential applications in the pharmaceutical and biotechnology industries. In laboratory experiments, 5-FPHP has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 5-FPHP has the potential to increase the levels of these neurotransmitters and thus have a therapeutic effect. 5-FPHP has also been studied for its potential applications in the treatment of various types of cancer. In vitro studies have demonstrated that 5-FPHP has the ability to inhibit the growth of certain types of cancer cells.
作用機序
The mechanism of action of 5-FPHP is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of MAO. In addition, 5-FPHP has been found to interact with certain proteins that are involved in the regulation of cell growth and proliferation. By inhibiting the activity of these proteins, 5-FPHP has the potential to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FPHP have not yet been fully studied. However, in vitro studies have demonstrated that the compound has the potential to inhibit the growth of certain types of cancer cells. In addition, 5-FPHP has been found to interact with certain proteins that are involved in the regulation of cell growth and proliferation. The compound has also been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine.
実験室実験の利点と制限
The advantages of using 5-FPHP in laboratory experiments include its high purity (95%) and its ability to inhibit the activity of MAO. The compound is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 5-FPHP in laboratory experiments. For example, the compound is relatively expensive and is not widely available. In addition, the mechanism of action of 5-FPHP is not yet fully understood and further research is needed to fully elucidate its effects.
将来の方向性
The potential applications of 5-FPHP are numerous and there are many possible future directions for research. One potential direction is to further study the mechanism of action of the compound. In addition, further research is needed to explore the potential therapeutic applications of 5-FPHP, such as its potential to inhibit the growth of certain types of cancer cells. Other possible future directions include studying the biochemical and physiological effects of 5-FPHP, as well as exploring its potential applications in the pharmaceutical and biotechnology industries.
合成法
The synthesis of 5-FPHP is a multi-step process that involves the reaction of 3-fluoro-5-hydroxybenzoic acid with 2-hydroxy-5-methylpyridine. The first step of the reaction involves the condensation of the two reactants in the presence of a strong acid such as sulfuric acid or hydrochloric acid. This produces an intermediate product, 5-(3-fluoro-5-hydroxyphenyl)-2-hydroxypyridine. The intermediate product is then reacted with an oxidizing agent such as sodium hypochlorite or potassium permanganate. This reaction produces 5-FPHP as the final product.
特性
IUPAC Name |
5-(3-fluoro-5-hydroxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-3-8(4-10(14)5-9)7-1-2-11(15)13-6-7/h1-6,14H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJDKSUONUCHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682665 |
Source


|
| Record name | 5-(3-Fluoro-5-hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-5-hydroxyphenyl)pyridin-2(1H)-one | |
CAS RN |
1261971-69-0 |
Source


|
| Record name | 5-(3-Fluoro-5-hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














